Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate
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Overview
Description
Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate is an organic compound with the molecular formula C12H21IO6. This compound is characterized by the presence of an iodomethyl group and a dimethoxyethyl group attached to a propanedioate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate typically involves the alkylation of diethyl propanedioate with an appropriate iodomethylating agent. One common method is the reaction of diethyl propanedioate with iodomethane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with iodomethane to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate involves its reactivity as an electrophile due to the presence of the iodomethyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the iodine atom, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to create diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
Diethyl ethoxymethylenemalonate: Similar in structure but contains an ethoxymethylene group instead of a dimethoxyethyl group.
Diethyl malonate: Lacks the iodomethyl and dimethoxyethyl groups, making it less reactive in certain substitution reactions.
Dimethyl malonate: Similar backbone but with methyl ester groups instead of ethyl ester groups.
Uniqueness
Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate is unique due to the presence of both iodomethyl and dimethoxyethyl groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.
Properties
CAS No. |
654673-74-2 |
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Molecular Formula |
C12H21IO6 |
Molecular Weight |
388.20 g/mol |
IUPAC Name |
diethyl 2-(2,2-dimethoxyethyl)-2-(iodomethyl)propanedioate |
InChI |
InChI=1S/C12H21IO6/c1-5-18-10(14)12(8-13,11(15)19-6-2)7-9(16-3)17-4/h9H,5-8H2,1-4H3 |
InChI Key |
RSLHRLMQSNKMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(OC)OC)(CI)C(=O)OCC |
Origin of Product |
United States |
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